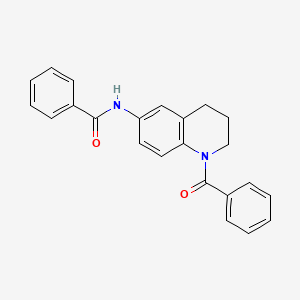

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a benzamide moiety. Its structure combines aromatic and aliphatic components, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLNCKCQOBKVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals targeting various diseases.

Medicine: Research has indicated its potential use in developing drugs for neurodegenerative disorders and infectious diseases.

Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Challenges

- Stereochemical Complexity: Enantiomers of tetrahydroquinoline derivatives () exhibit divergent biological behaviors, necessitating chiral separation techniques for therapeutic applications.

- Fluorine Impact : Fluorinated analogs () show improved pharmacokinetics but may face synthesis hurdles due to reagent costs.

- Activity Trade-offs : While propanamide analogs () improve solubility, they may sacrifice target affinity compared to bulkier benzamides.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound belonging to the class of tetrahydroquinoline derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 320.39 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O |

| Molecular Weight | 320.39 g/mol |

| LogP | 3.2643 |

| Polar Surface Area | 39.166 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers and neurodegenerative disorders. By modulating the activity of LSD1, this compound could potentially influence gene expression and cellular differentiation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating significant cytotoxicity.

Neuroprotective Effects

Research has indicated that compounds similar to this compound possess neuroprotective properties. These effects may be mediated through the inhibition of oxidative stress and modulation of neurotransmitter levels.

Case Study 1: Inhibition of LSD1

A study focused on the binding affinity and inhibitory effects of this compound on LSD1 showed promising results. Molecular docking simulations revealed strong interactions between the compound and key residues in the LSD1 active site. The binding free energy was calculated to be significantly lower than that of known LSD1 inhibitors.

Case Study 2: Antitumor Activity

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups. Histological analysis indicated decreased proliferation markers and increased apoptosis in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.